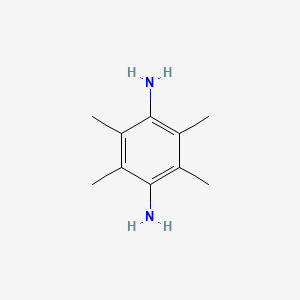

2,3,5,6-Tetramethyl-1,4-phenylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZNKVPCIFMXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953139 | |

| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-87-2, 76411-92-2 | |

| Record name | 2,3,5,6-Tetramethyl-1,4-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminodurene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076411922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3102-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8875RHZ1MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,5,6-Tetramethyl-1,4-phenylenediamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Diaminodurene)

Introduction

This compound, commonly known as diaminodurene, is an aromatic diamine that serves as a valuable building block and reagent in various fields of chemical research and development. Its unique structure, characterized by a fully substituted benzene ring, imparts distinct chemical properties that differentiate it from its parent compound, p-phenylenediamine. The presence of four methyl groups creates significant steric hindrance around the reactive amino functionalities, enhancing its thermal stability and modifying its redox behavior.[1]

This guide provides a comprehensive overview of the core chemical properties of diaminodurene, tailored for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and key applications, with a focus on the mechanistic principles that govern its behavior. Furthermore, this document provides detailed experimental protocols and safety information to ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Identification

The foundational aspect of understanding diaminodurene's chemistry lies in its molecular structure. It consists of a benzene ring where the hydrogen atoms at positions 1 and 4 are substituted by amino groups (-NH₂), and the hydrogens at positions 2, 3, 5, and 6 are replaced by methyl groups (-CH₃).

Key Identifiers:

-

IUPAC Name: 2,3,5,6-tetramethylbenzene-1,4-diamine[2]

-

Common Synonyms: Diaminodurene, 2,3,5,6-Tetramethyl-p-phenylenediamine[2]

-

CAS Number: 3102-87-2[3]

-

Molecular Formula: C₁₀H₁₆N₂[3]

-

InChIKey: WCZNKVPCIFMXEQ-UHFFFAOYSA-N[2]

-

Canonical SMILES: CC1=C(C(=C(C(=C1N)C)C)N)C[2]

Physicochemical Properties

The physical and chemical properties of diaminodurene are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | 164.25 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline solid/powder | [1][5] |

| Melting Point | 150-155 °C | [5][6] |

| Boiling Point | 281.73 °C (rough estimate) | [5] |

| Solubility | Slightly soluble in water; more soluble in polar organic solvents like ethanol, acetone, and dimethylformamide. | [1] |

| pKa | 6.11 ± 0.10 (Predicted) | [5] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for the verification and characterization of diaminodurene.

-

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's high symmetry. It typically exhibits two main signals: a singlet for the protons of the four equivalent methyl groups and another signal for the protons of the two equivalent amino groups.[2][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbons and the aromatic carbons. Due to symmetry, only two signals are expected for the aromatic carbons: one for the carbons bearing the amino groups and one for the carbons bearing the methyl groups.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations from the primary amine groups, typically appearing in the region of 3300-3500 cm⁻¹. C-H stretching from the methyl and aromatic groups, as well as C=C stretching from the benzene ring, are also prominent.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.[4]

Synthesis and Reactivity

General Synthesis Pathway

Diaminodurene is not naturally occurring and must be synthesized. A common laboratory and industrial approach involves the nitration of durene (1,2,4,5-tetramethylbenzene) followed by the reduction of the resulting dinitrodurene.

Caption: General synthesis workflow for Diaminodurene.

The choice of reducing agent is critical to achieve high yield and purity. Catalytic hydrogenation is often preferred for its cleaner reaction profile compared to metal/acid reductions.

Core Reactivity: Redox Chemistry

The most defining chemical characteristic of diaminodurene is its redox behavior. The amino groups can undergo a two-electron oxidation to form the corresponding di-imine species. This process is reversible, making the compound a useful redox agent.

Caption: Reversible two-electron oxidation of Diaminodurene.

Unlike unsubstituted p-phenylenediamine, the steric bulk of the four methyl groups provides kinetic stability to both the diamine and its oxidized form. This enhanced stability is crucial for its application in materials science, such as in the synthesis of polyimides where it serves as a monomer.[8]

Applications in Research and Development

The unique properties of diaminodurene lend it to several specialized applications.

-

Polymer Chemistry: It is used as a monomer in the preparation of high-performance polymers, such as polyimides. These polymers often exhibit excellent thermal stability and dielectric properties, making them suitable for electronic applications like integrated circuit passivation and stress relief layers in sensors.[6]

-

Redox Probes and Mediators: In electrochemistry, the well-behaved redox couple of diaminodurene and its di-imine allows it to be used as a redox mediator in biosensors and other electrochemical systems.

-

Toxicology Research: Due to its specific toxicity profile, diaminodurene is used as a model compound in toxicological studies. Research has shown that it can cause necrosis of skeletal muscle in rats, with the mechanism believed to involve redox cycling within mitochondria, leading to the depletion of glutathione (GSH) and subsequent oxidative stress and cell death.[9] This makes it a valuable tool for investigating mechanisms of chemically-induced myotoxicity.

Toxicology and Safe Handling

Understanding the toxicology and implementing proper safety protocols are paramount when working with diaminodurene.

Hazard Profile

Diaminodurene is classified as a hazardous substance. The primary hazards are summarized below based on the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][10] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][10] |

Experimental Protocol: Safe Handling and Storage

Adherence to a strict safety protocol is mandatory.

1. Personal Protective Equipment (PPE):

- Wear a properly fitted laboratory coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[10][11]

2. Engineering Controls:

- Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[10][11]

3. Handling Procedures:

- Avoid generating dust when weighing or transferring the material.

- Use spark-proof tools and avoid sources of ignition.

- Wash hands thoroughly after handling, even if gloves were worn.[10]

4. Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]

- Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability.[5]

- Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11][12]

5. Spill and Disposal:

In case of a spill, evacuate the area. Avoid inhaling dust. Collect the spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a sealed container for disposal.

Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[10][11]

Caption: Standard laboratory workflow for handling Diaminodurene.

Conclusion

This compound is a sterically hindered aromatic diamine with a rich chemical profile dominated by its reversible redox behavior and enhanced stability. These features have established its role as a key component in materials science for creating high-performance polymers and as a specialized tool in toxicological research. For scientists and researchers, a thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is essential for leveraging its potential while ensuring laboratory safety. As research in advanced materials and mechanistic toxicology continues to evolve, the applications for precisely functionalized molecules like diaminodurene are poised to expand.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Titan Biotech Ltd. (n.d.). Material Safety Data Sheet.

- Munday, R., Fray, L. M., & Smith, B. L. (1995). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. ResearchGate.

- Organic Syntheses. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE.

- Fırat, Y. E., & Özkara, S. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online.

- NIST. (n.d.). 2,3,5,6-Tetramethyl-para-phenylenediamine. NIST Chemistry WebBook.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 2,3,5,6-Tetramethyl-para-phenylenediamine [webbook.nist.gov]

- 5. This compound CAS#: 3102-87-2 [m.chemicalbook.com]

- 6. This compound | 3102-87-2 [chemicalbook.com]

- 7. This compound(3102-87-2) 1H NMR [m.chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

2,3,5,6-Tetramethyl-1,4-phenylenediamine physical properties

An In-depth Technical Guide to the Physical Properties of 2,3,5,6-Tetramethyl-1,4-phenylenediamine

Introduction

This compound, also known as diaminodurene, is an aromatic diamine that serves as a critical building block in advanced materials science and organic synthesis. Its molecular structure is characterized by a benzene ring substituted with two amino groups at the para positions (1 and 4) and four methyl groups at all other ring positions (2, 3, 5, and 6).[1] This extensive methylation imparts significant steric hindrance around the amino functionalities, influencing its reactivity, thermal stability, and solubility compared to unsubstituted phenylenediamines.[1]

This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its characterization, handling, and application for researchers, scientists, and professionals in drug development and materials science. Understanding these properties is paramount for its effective use as a monomer in the synthesis of high-performance polymers, such as polyimides and covalent organic frameworks (COFs), and for its application in electronic materials.[2][3]

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The use of standardized identifiers ensures clarity and precision in communication and procurement.

| Identifier | Value | Source |

| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [4] |

| CAS Number | 3102-87-2 | [2][4][5] |

| Molecular Formula | C₁₀H₁₆N₂ | [1][4] |

| Molecular Weight | 164.25 g/mol | [4] |

| Synonyms | Diaminodurene, 3,6-Diaminodurene, TMPD | [2][4][6] |

| EC Number | 221-457-4 | [4][7] |

| InChIKey | WCZNKVPCIFMXEQ-UHFFFAOYSA-N | [4] |

The molecular structure, with its symmetrically placed methyl groups, is key to its properties. This substitution pattern enhances the electron-donating nature of the benzene ring and provides steric shielding to the amine groups, which can moderate their reactivity in polymerization processes.

Core Physical Properties

The macroscopic physical properties of a compound dictate its state, appearance, and how it behaves in various physical processes. These characteristics are the first indicators of a substance's identity and purity.

| Property | Value | Comments |

| Appearance | White to light yellow or beige crystalline powder/solid. | [1][2][6][8] |

| Melting Point | 150-155 °C | [3][5] A narrow range indicates high purity. |

| Boiling Point | ~281-311 °C (estimated) | [5][8] Prone to decomposition at high temperatures. |

| Density | ~1.0 g/cm³ (estimated) | [5][8] |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [1] |

Melting Point: A Critical Indicator of Purity

Expert Insight: The melting point is arguably the most straightforward and crucial physical property for assessing the purity of a crystalline solid like diaminodurene. A pure substance will melt over a very narrow range (typically <1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. For a researcher synthesizing or procuring this compound, a sharp melting point within the established range of 150-155 °C provides a high degree of confidence in its purity.[3][5]

Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard, self-validating method for determining the melting point.

-

Sample Preparation: Ensure the diaminodurene sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Ramp:

-

Rapid Ramp (Screening): Initially, heat the sample rapidly (10-20 °C/min) to approximate the melting point.

-

Slow Ramp (Accurate Measurement): For a new sample, cool the apparatus until it is at least 20 °C below the approximate melting point. Begin heating again at a slow rate (1-2 °C/min).

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting range is T₁ - T₂.

-

-

Validation: The sharpness of the range is a self-validating feature. A broad range (>2 °C) suggests the presence of impurities or residual solvent, necessitating further purification (e.g., recrystallization).

Solubility Profile: The Key to Application

The solubility of diaminodurene is a critical parameter for its use in synthesis and material fabrication. Its behavior is consistent with its molecular structure—a largely nonpolar aromatic core with polar amine groups.

-

Water: Sparingly or slightly soluble.[1]

-

Organic Solvents: More soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[1]

Causality: The four methyl groups contribute to the molecule's lipophilicity, limiting its solubility in water. However, the two amine groups can form hydrogen bonds, allowing for solubility in polar organic solvents. This selective solubility is exploited during synthesis for purification via recrystallization and in polymerization reactions where a suitable solvent is required to bring monomers together.

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is essential for confirming the molecular structure. Due to the molecule's high degree of symmetry, a simple spectrum is expected.

-

¹H NMR: One would expect two primary signals:

-

A signal for the twelve equivalent protons of the four methyl groups.

-

A signal for the four equivalent protons of the two amine groups. The chemical shift of the -NH₂ protons can be variable and may broaden or exchange with D₂O.

-

ChemicalBook provides access to a representative ¹H NMR spectrum for this compound.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: Look for characteristic peaks in the range of 3300-3500 cm⁻¹, typical for primary amines.

-

C-H Stretching: Signals from the methyl groups will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, further confirming the identity.

-

Molecular Ion Peak (M⁺): A prominent peak should be observed at an m/z ratio corresponding to the molecular weight (approx. 164.25).[4]

-

Fragmentation: Analysis of the fragmentation pattern can provide further structural evidence. Data is available on public databases like PubChem.[4]

Workflow for Purity and Identity Confirmation

This diagram illustrates a logical workflow for a researcher to validate a sample of this compound.

Caption: Workflow for identity and purity validation.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and kept in a cool, dry place, with temperatures between 2–8 °C often recommended.[5]

-

Stability: As an aromatic amine, it is susceptible to oxidation, which can lead to discoloration (from white/yellow to brown). This is why storage under inert gas is critical.

Safety Profile: this compound is classified as a hazardous substance.

-

Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7][10]

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

-

First Aid:

Conclusion

The physical properties of this compound are a direct consequence of its unique, highly symmetric, and sterically hindered molecular structure. Its high melting point and characteristic solubility profile are key parameters for its purification and use in polymerization. A thorough understanding and verification of these properties, using standard analytical workflows, are essential for any researcher or developer to ensure the reliability and reproducibility of their work, whether in the synthesis of novel polymers, the development of new electronic materials, or other advanced applications.

References

- Guidechem. (n.d.). This compound 3102-87-2 wiki.

- ChemicalBook. (n.d.). This compound.

- TCI Chemicals. (n.d.). This compound.

- TCI Chemicals. (n.d.). This compound 3102-87-2.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). This compound | 3102-87-2.

- ECHEMI. (n.d.). This compound SDS, 3102-87-2 Safety Data Sheets.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99% trace metals basis.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound(3102-87-2) 1 h nmr.

- Echemi. (n.d.). 3102-87-2, this compound Formula.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 3102-87-2 [chemicalbook.com]

- 4. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 3102-87-2 [m.chemicalbook.com]

- 6. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound(3102-87-2) 1H NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine

An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Diaminodurene)

Abstract

This compound, commonly known as diaminodurene, is a crucial building block in the synthesis of high-performance materials, particularly polyimides used in electronics and aerospace for their exceptional thermal stability and dielectric properties.[1][2] Its rigid, symmetric structure imparts unique characteristics to the polymers derived from it. This guide provides a comprehensive technical overview of the primary synthetic routes to diaminodurene, offering field-proven insights into methodological choices, reaction mechanisms, and process optimization. Two core strategies are detailed: the nitration and subsequent reduction of durene, and the exhaustive methylation of p-phenylenediamine. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Chapter 1: Synthesis via Dinitration and Reduction of Durene

This classical two-step approach leverages the commercially available starting material durene (1,2,4,5-tetramethylbenzene). The electron-rich nature of the durene ring, activated by four methyl groups, facilitates electrophilic substitution, while the subsequent reduction of the introduced nitro groups is a robust and widely applied transformation in organic synthesis.

1.1: Mechanistic Overview

The synthesis begins with the electrophilic aromatic substitution of durene. A nitrating mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating methyl groups activate the aromatic ring, directing the substitution to the two unsubstituted positions to form 2,5-dinitrodurene.

The second stage involves the reduction of the two nitro groups to primary amines. Catalytic hydrogenation is the preferred industrial and laboratory method, offering high yields and clean conversion.[3][4] A noble metal catalyst, typically palladium on a carbon support (Pd/C), facilitates the transfer of hydrogen gas to the nitro groups, proceeding through nitroso and hydroxylamine intermediates to yield the final diamine.

Caption: Reaction pathway for diaminodurene synthesis starting from durene.

1.2: Experimental Protocol: Step 1 - Synthesis of 2,5-Dinitrodurene

Causality: The use of fuming nitric acid and concentrated sulfuric acid creates a potent nitrating medium necessary to achieve dinitration. The reaction is highly exothermic and requires strict temperature control below 10°C to prevent runaway reactions and the formation of undesired oxidized byproducts.

Methodology:

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 250 mL of concentrated sulfuric acid (98%) to 0°C using an ice-salt bath.

-

Addition of Durene: Slowly add 67 g (0.5 mol) of durene to the stirred, cold sulfuric acid. Maintain the temperature below 10°C. The durene will dissolve to form a solution.

-

Preparation of Nitrating Mixture: Separately, prepare the nitrating mixture by carefully adding 105 mL of fuming nitric acid (>90%) to 150 mL of concentrated sulfuric acid, pre-cooled to 0°C.

-

Nitration: Add the cold nitrating mixture dropwise to the durene solution over 2-3 hours. Critically maintain the internal reaction temperature between 5°C and 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring. The crude dinitrodurene will precipitate as a pale yellow solid.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Further wash with a small amount of cold ethanol. The product can be recrystallized from glacial acetic acid to yield pale yellow needles. Dry the purified 2,5-dinitrodurene (CAS 5465-13-4) in a vacuum oven.[5]

1.3: Experimental Protocol: Step 2 - Catalytic Hydrogenation of 2,5-Dinitrodurene

Causality: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups.[4] Ethanol is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under hydrogenation conditions. The reaction is monitored by hydrogen uptake, which ceases upon completion.

Methodology:

-

Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2.24 g of 10% Palladium on Carbon (Pd/C) catalyst (approx. 1 wt% of the substrate). Carefully add 200 mL of ethanol to create a slurry. Note: Pd/C is flammable when dry and should be handled with care.

-

Addition of Substrate: Add 22.4 g (0.1 mol) of the purified 2,5-dinitrodurene to the vessel.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

-

Reaction: Begin vigorous agitation (shaking or stirring) and heat the mixture to 50-60°C. The reaction is exothermic, and cooling may be required initially. The reduction is complete when hydrogen uptake ceases (typically 4-6 hours).

-

Catalyst Removal: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with warm ethanol to recover all the product.

-

Isolation: Combine the filtrate and washings. Remove the ethanol using a rotary evaporator. The resulting solid is crude diaminodurene.

-

Purification: The product can be purified by recrystallization from ethanol or by vacuum sublimation to yield a white to off-white crystalline solid.

Chapter 2: Synthesis via Exhaustive Methylation of p-Phenylenediamine

This alternative route builds the target molecule by adding the methyl groups to a pre-existing diamine core. While p-phenylenediamine is a simple starting material, the protocol involves the use of highly toxic dimethyl sulfate and requires precise control over reaction conditions to achieve the desired tetramethylated product in high yield.

2.1: Mechanistic Rationale

This elegant synthesis, detailed in Organic Syntheses, involves the exhaustive methylation of the two primary amine groups of p-phenylenediamine using dimethyl sulfate in the presence of sodium bicarbonate.[6] The bicarbonate acts as a base to neutralize the sulfuric acid byproduct of the methylation. The reaction proceeds through intermediate methylated amines to form a quaternary ammonium salt. A subsequent high-temperature step involving ethanolamine is used to effect a complex reaction and steam distillation, which yields the final product.

Caption: Experimental workflow for the synthesis of diaminodurene via methylation.

2.2: Detailed Experimental Protocol

This protocol is an adaptation of the procedure published in Organic Syntheses, Vol. 48, p. 94 (1968), which should be consulted for original diagrams and notes.[6]

Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Methodology:

-

Initial Slurry: In a 2 L three-necked flask fitted with a stirrer, thermometer, and a pressure-compensated dropping funnel, combine 54 g (0.5 mol) of p-phenylenediamine, 310 g (3.7 mol) of sodium bicarbonate, and 250 mL of water.

-

Methylation: Cool the slurry to 18-22°C using an ice bath. With vigorous stirring, add 320 mL (3.4 mol) of dimethyl sulfate dropwise over 30-50 minutes, maintaining the temperature in the specified range. Vigorous evolution of CO₂ will occur.

-

Post-Methylation Stirring: After the addition is complete, continue stirring at 20-25°C for 1 hour.

-

Quenching: Raise the temperature to 60-65°C for about 10 minutes, or until CO₂ evolution ceases, to destroy any excess dimethyl sulfate.

-

Slurry Formation: Add 250 mL of cold water, cool the flask rapidly in an ice bath, and add 100 mL of ethanolamine. A crystalline slurry will form.

-

Distillation: Remove the slurry from the flask. Rearrange the apparatus for steam distillation. To the reaction flask, add 200 mL of ethanolamine and heat it to 140°C.

-

Product Formation & Distillation: Add the crystalline slurry in portions to the hot ethanolamine over 40-50 minutes. The addition should maintain an internal temperature of 120-140°C while water and the oily product distill over.

-

Final Distillation: Once the addition is complete, maintain the internal temperature at 160-170°C for 20 minutes. Initiate a rapid steam distillation by adding portions of water, collecting the oily product until no more appears in the distillate.

-

Isolation: Cool the distillate. The oily product will solidify into white lumps. Filter the solid, crush it, and wash thoroughly with ice water. Dry the product in a vacuum desiccator over silica gel. The expected yield is 62-72 g (82-88%).

Chapter 3: Comparative Analysis and Purity Assessment

3.1: Comparison of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, scale, and safety considerations.

| Parameter | Route 1: Durene Nitration/Reduction | Route 2: p-Phenylenediamine Methylation |

| Starting Materials | Durene, HNO₃, H₂SO₄, Pd/C, H₂ | p-Phenylenediamine, Dimethyl Sulfate, NaHCO₃ |

| Key Hazards | Strong acids, flammable gas (H₂), pyrophoric catalyst (Pd/C) | Extremely toxic and carcinogenic dimethyl sulfate |

| Yield | Moderate to good, highly dependent on optimization of both steps | High (82-88% reported)[6] |

| Scalability | Well-suited for large-scale industrial production | Requires specialized handling for large quantities of dimethyl sulfate |

| Simplicity | Two distinct, relatively straightforward chemical transformations | A more complex, multi-stage one-pot procedure requiring precise control |

3.2: Analytical Characterization

Confirming the identity and purity of the final this compound is critical.

| Technique | Expected Result |

| Appearance | White to light yellow or beige crystalline powder.[1] |

| Melting Point | 150-155°C.[2] |

| ¹H NMR | Two singlets are expected: one for the four equivalent methyl groups (δ ≈ 2.0-2.2 ppm) and one for the two equivalent N-H protons (δ ≈ 3.3-3.5 ppm, may be broad and exchangeable with D₂O).[7][8] |

| ¹³C NMR | Three signals are expected: one for the methyl carbons, one for the amine-substituted aromatic carbons, and one for the methyl-substituted aromatic carbons.[7] |

| FT-IR (KBr) | Characteristic peaks for N-H stretching of primary amines (approx. 3300-3400 cm⁻¹), C-H stretching (approx. 2900-3000 cm⁻¹), and aromatic C=C bending.[6][9] |

| Purity (GC/HPLC) | >98% for most applications. |

Conclusion

The can be effectively achieved through two primary pathways. The dinitration and reduction of durene is a robust, classical method suitable for large-scale synthesis, relying on fundamental aromatic chemistry. The exhaustive methylation of p-phenylenediamine, while employing a highly hazardous reagent, offers an excellent-yield laboratory-scale synthesis with a unique reaction sequence. The selection of the appropriate method must be guided by a thorough assessment of available equipment, scale, safety protocols, and economic factors. In all cases, rigorous purification and analytical characterization are paramount to ensure the quality of this vital monomer for advanced material applications.

References

- Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1968). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 48, 94. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Winstrom, L. O., & Samdahl, R. D. (1961). U.S. Patent No. 2,976,320. U.S.

- Wikipedia. (2023). Reduction of nitro compounds.

- Organic Chemistry Portal. (n.d.). Nitro Reduction.

- Kim, M-H. Y., Thibeault, S. A., Wilson, J. W., & Maahs, H. G. (n.d.). Process of durene synthesis from mesitylene and pseudocumene produced by trans alkylation of toluene, xylene and trimethyl benzenes. ResearchGate.

- Jaryal, R., Khullar, S., & Kumar, R. (2023). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). ResearchGate.

Sources

- 1. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99 trace metals 3102-87-2 [sigmaaldrich.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Dinitrodurene | 5465-13-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound(3102-87-2) IR Spectrum [chemicalbook.com]

- 7. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(3102-87-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 2,3,5,6-Tetramethyl-1,4-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene, is an aromatic amine with a unique molecular architecture that has garnered interest in diverse scientific fields, from materials science to biochemistry. Its rigid, planar structure, substituted with four methyl groups and two amino functionalities in a para-orientation, imparts distinct electronic and steric properties. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic characterization, and redox behavior, with insights relevant to its application in research and development.

Molecular Structure and Properties

This compound is a crystalline solid, appearing as white to light yellow powder.[1][2] Its core consists of a benzene ring with two amino groups at positions 1 and 4, and four methyl groups at the 2, 3, 5, and 6 positions. This substitution pattern leads to significant steric hindrance around the amino groups, influencing its reactivity and intermolecular interactions.

| Property | Value |

| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine[3] |

| Synonyms | Diaminodurene, 3,6-Diaminodurene, TMPD |

| CAS Number | 3102-87-2[3] |

| Molecular Formula | C₁₀H₁₆N₂[3] |

| Molecular Weight | 164.25 g/mol [3] |

| Melting Point | 150-155 °C[1] |

| Appearance | White to light yellow crystalline powder[1] |

The molecular structure of this compound can be visualized as follows:

Caption: 2D representation of this compound.

A search of the Cambridge Structural Database (CSD) reveals detailed crystallographic data for this compound under reference code 721211.[3] Analysis of the crystal structure would provide precise bond lengths and angles, offering deeper insights into its three-dimensional conformation and packing in the solid state.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the reduction of a dinitro precursor, dinitrodurene. A detailed, analogous procedure for the synthesis of a related compound, tetramethyl-p-phenylenediamine, is available in Organic Syntheses, which can be adapted for this purpose.[4] The general steps for such a synthesis are outlined below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Dinitrodurene (Illustrative)

-

Dissolution: Dissolve dinitrodurene in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, for instance, a solution of tin(II) chloride in concentrated hydrochloric acid, dropwise to the solution of dinitrodurene while stirring.

-

Reaction: Heat the reaction mixture under reflux for a specified period to ensure complete reduction.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the organic extract with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Spectroscopic Characterization

The molecular structure of this compound has been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent methyl groups and a singlet for the two equivalent amino protons. The exact chemical shifts can vary depending on the solvent used.[5]

-

¹³C NMR: The carbon-13 NMR spectrum would display signals for the aromatic carbons and the methyl carbons, providing further confirmation of the molecular symmetry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the different functional groups present in the molecule.[6] Key vibrational frequencies include:

-

N-H stretching vibrations of the primary amine groups.

-

C-H stretching vibrations of the methyl groups and the aromatic ring.

-

C=C stretching vibrations of the benzene ring.

-

C-N stretching vibrations.

A detailed analysis of the IR spectrum can provide valuable information about the molecular structure and bonding.[7]

Redox Behavior and Applications

A key feature of this compound is its ability to undergo oxidation to form a stable radical cation, often referred to as Wurster's Blue.[3] This property makes it a valuable redox indicator and electron donor in various chemical and biological systems.

The redox process can be represented as follows:

Caption: Stepwise oxidation of this compound.

This redox activity is central to its applications:

-

Biochemical Assays: It is used as an electron donor to study electron transport chains, particularly in the context of cytochrome c oxidase.

-

Materials Science: It serves as a monomer for the synthesis of polyimides and other polymers with interesting electronic and thermal properties.[8] It is also utilized as a building block for covalent organic frameworks (COFs).[1]

-

Drug Development: While not a drug itself, its rigid scaffold and redox properties make it an interesting building block for the design of novel bioactive molecules. The aniline substructure is common in many pharmaceuticals, and understanding the metabolism and potential toxicity of derivatives is crucial.[9] Research has shown that 2,3,5,6-tetramethyl-p-phenylenediamine can induce myotoxicity through a mechanism involving the mitochondrial respiratory chain, leading to glutathione depletion and oxidative stress. This information is vital for medicinal chemists when considering the incorporation of similar moieties into drug candidates.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule with a well-defined and symmetrical structure that gives rise to a rich chemistry, particularly its redox behavior. Its utility as a building block in materials science and its interactions with biological systems make it a compound of significant interest to a broad range of scientists. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective and safe application in research and development.

References

- Organic Syntheses. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). FTIR spectrum of PPD.

- NIST WebBook. (n.d.). 2,3,5,6-Tetramethyl-para-phenylenediamine.

- Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.

- CP Lab Safety. (n.d.). 2, 3, 5, 6-Tetramethyl-1, 4-phenylenediamine, min 98% (GC)(T), 1 gram.

Sources

- 1. 2,3,5,6-テトラメチル-p-フェニレンジアミン electronic grade, 99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. This compound(3102-87-2) 1H NMR [m.chemicalbook.com]

- 6. This compound(3102-87-2) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 3102-87-2|this compound|BLD Pharm [bldpharm.com]

- 9. news.umich.edu [news.umich.edu]

solubility of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in organic solvents

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetramethyl-1,4-phenylenediamine in Organic Solvents

Introduction

This compound, also known as durenediamine (DAD), is a highly symmetrical aromatic diamine that serves as a critical building block in advanced materials science. Its rigid structure, imparted by the tetramethyl-substituted benzene ring, and the reactive functionality of its two primary amine groups make it an essential monomer for the synthesis of high-performance polyimides. These polymers are indispensable in the electronics industry for applications such as integrated circuit passivation, dielectric layers in multichip modules, and stress-relief coatings for sensors.[1][2] Beyond polyimides, the unique electronic properties of durenediamine position it as a candidate for emerging applications in redox flow batteries and as a structural linker in Covalent Organic Frameworks (COFs).[3]

The successful application of this compound in these fields is fundamentally dictated by its solubility characteristics. The ability to dissolve this monomer in an appropriate solvent is paramount for achieving high molecular weight polymers during synthesis, formulating uniform coatings, or enabling efficient electrochemical reactions. This guide provides a comprehensive technical overview of the physicochemical principles governing the solubility of durenediamine, outlines authoritative experimental protocols for its quantitative determination, and explores the practical implications of solubility in its key applications.

Physicochemical Properties Influencing Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key factors are its molecular structure, polarity, and crystal lattice energy.

Molecular Structure Analysis:

-

Aromatic Core: The central 1,2,4,5-tetramethylbenzene ring is non-polar and hydrophobic. This core structure contributes to its affinity for non-polar or moderately polar organic solvents.

-

Amine Functional Groups: The two primary amine (-NH₂) groups at the 1 and 4 positions are polar and capable of acting as hydrogen bond donors. These groups are also basic, with a predicted pKa of approximately 6.11, meaning they can be protonated in the presence of an acid.[4] This protonation dramatically increases polarity and can render the molecule soluble in acidic aqueous solutions.

-

Methyl Groups: The four methyl (-CH₃) groups are electron-donating and increase the steric hindrance around the amine groups. They enhance the molecule's lipophilicity, generally reducing its solubility in highly polar solvents like water compared to its unsubstituted counterpart, p-phenylenediamine.[5]

The molecule's overall character is that of a moderately polar organic base. Its solubility behavior is governed by the balance between the hydrophobic aromatic core and the hydrophilic, basic amine groups. The principle of "like dissolves like" is central to predicting its solubility: it will dissolve best in solvents with a similar polarity profile.[6][7]

Summary of Key Physicochemical Properties

| Property | Value | Source |

| Synonyms | Durenediamine, 3,6-Diaminodurene, TMPD | |

| CAS Number | 3102-87-2 | [2] |

| Molecular Formula | C₁₀H₁₆N₂ | [8] |

| Molecular Weight | 164.25 g/mol | [2][8] |

| Appearance | White to light yellow powder/crystal | [9] |

| Melting Point | 150-155 °C | [1][2] |

| Boiling Point | 160 °C @ 10 mmHg | [9] |

| Density | 1.032 g/cm³ | [9] |

| pKa (Predicted) | 6.11 ± 0.10 | [4] |

Qualitative Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents effectively solvate both the polar amine groups and the non-polar aromatic ring. This is the solvent class of choice for reactions involving this monomer.[10] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Slightly Soluble to Soluble | The non-polar aromatic core of durenediamine has a strong affinity for these solvents. Solubility is likely limited by the energy required to break the crystal lattice and solvate the polar amine groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble | THF, being more polar, is expected to be a better solvent than diethyl ether. The amine groups can hydrogen bond with the ether oxygen. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Slightly Soluble to Soluble | These solvents have moderate polarity and can interact favorably with the aromatic ring. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Slightly Soluble | The polarity of ketones should allow for some dissolution. |

| Alcohols | Methanol, Ethanol, Isopropanol | Slightly Soluble | These protic solvents can hydrogen bond with the amine groups. However, the non-polar character of the durene core may limit high solubility. |

| Non-Polar Alkanes | Hexane, Heptane | Insoluble | The significant polarity mismatch between the amine groups and the alkane solvent results in poor solvation.[6] |

| Water | Water | Very Slightly Soluble to Insoluble | The large, hydrophobic tetramethylbenzene core significantly outweighs the contribution of the two amine groups, leading to poor aqueous solubility at neutral pH. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Soluble | As a base, the amine groups will be protonated to form ammonium salts (R-NH₃⁺), which are ionic and readily dissolve in water.[11] |

Experimental Determination of Thermodynamic Solubility

For applications in process chemistry, formulation, and materials science, a precise, quantitative measure of solubility is required. The "gold standard" for determining the true equilibrium solubility of a compound is the Isothermal Shake-Flask Method .[12][13] This method ensures that the solution has reached a state of thermodynamic equilibrium with the solid phase, providing a definitive solubility value at a given temperature.

Core Principle

An excess of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid to reach a maximum and unchanging value (i.e., equilibrium). After equilibrium is achieved, the undissolved solid is removed, and the concentration of the solute in the resulting saturated solution is measured using a suitable analytical technique.[14][15]

Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method with HPLC Quantification

1. Preparation:

-

Accurately weigh a sufficient amount of this compound (e.g., 10-20 mg) into a clean, dry glass vial. The amount should be in clear excess of its expected solubility.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

2. Equilibration:

-

Place the vial in an incubator shaker or on a stirring plate with a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the suspension vigorously for an extended period, typically 24 to 72 hours.[12] A 48-hour period is often a robust starting point to ensure equilibrium is reached.

3. Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the experimental temperature for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[16]

4. Sample Preparation for Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the analyte concentration within the linear range of the calibration curve.

5. Quantification via HPLC:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Analysis: Inject the standards and the diluted sample onto a suitable HPLC system (e.g., a reverse-phase C18 column with a UV detector).

-

Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Final Solubility: Calculate the final solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Applications Dictated by Solubility

The practical utility of this compound is inextricably linked to its ability to be dissolved and processed in solution.

Case Study 1: High-Performance Polyimide Synthesis

Polyimides are synthesized via a two-step polycondensation reaction.[10] The first step involves reacting a diamine (like durenediamine) with a dianhydride in a polar aprotic solvent (e.g., NMP or DMAc) at ambient temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is thermally or chemically treated to form the final, insoluble polyimide.

The Critical Role of Solubility:

-

High Molecular Weight: For the polymer to achieve high molecular weight, which is essential for good mechanical properties, both the monomers and the resulting poly(amic acid) must remain fully dissolved throughout the initial polymerization step.[10] If the diamine has poor solubility, the reaction will be slow and incomplete, resulting in a low-quality polymer.

-

Processability: The solubility of the poly(amic acid) precursor allows it to be cast from solution into thin films or coatings before being converted to the final, intractable polyimide. The choice of solvent is therefore critical for achieving uniform, defect-free layers in electronic applications.

Visualization of Polyimide Synthesis

Caption: Two-Step Polyimide Synthesis Pathway.

Case Study 2: Emerging Application in Redox Flow Batteries (RFBs)

Redox flow batteries are a promising technology for large-scale energy storage.[3][17] A key area of research is the development of organic redox-active materials to replace traditional metal-based electrolytes. Phenylenediamines are electrochemically active and could potentially serve as anolytes (the negative electrolyte).

The Solubility Challenge:

-

Energy Density: The energy density of an RFB is directly proportional to the concentration of the redox-active species in the electrolyte.[3] To be commercially viable, organic molecules like durenediamine must exhibit very high solubility (>1 M) in suitable non-aqueous solvents (e.g., acetonitrile, carbonates) while maintaining electrochemical stability.

-

System Performance: Poor solubility can lead to precipitation of the active material within the battery stack, causing blockages, increasing resistance, and ultimately leading to system failure.

Therefore, while this compound possesses interesting electronic properties, its utility in next-generation energy storage is entirely contingent on achieving high solubility in appropriate electrolyte systems. This highlights the critical need for the solubility screening and determination protocols described in this guide.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][9][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder outside of a fume hood, a dust mask is recommended.[2]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[20]

Conclusion

This compound is a valuable monomer whose performance in both established and emerging technologies is governed by its solubility. This guide has established that its unique molecular structure—a balance of a non-polar aromatic core and polar, basic amine groups—predicts good solubility in polar aprotic solvents, which is confirmed by its successful use in polyimide synthesis. For researchers and drug development professionals, understanding the theoretical basis of its solubility and, more importantly, possessing a robust experimental protocol to quantify it, is essential for innovation. The Isothermal Shake-Flask method, coupled with HPLC analysis, provides an authoritative means to generate the precise solubility data needed to optimize reaction conditions, formulate new materials, and unlock the full potential of this versatile chemical compound.

References

- Spectroscopic Techniques - Solubility of Things.

- This compound SDS, 3102-87-2 Safety D

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.

- This compound - ChemicalBook.

- Equilibrium Solubility Assays Protocol - AxisPharm.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Public

- Solubility of Organic Compounds.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.

- 2,3,5,6- Tetramethyl-1,4-phenylenediamine - Synquest Labs.

- This compound | C10H16N2 | CID 76548 - PubChem.

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma.

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google P

- SOLUBILITY DETERMIN

- safety d

- Material Safety D

- This compound - ChemicalBook.

- This compound - TCI Chemicals.

- This compound - TCI Chemicals.

- Polyimides: Fundamentals and Applic

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Public

- In-vitro Thermodynamic Solubility - Protocols.io.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- 2,3,5,6-Tetramethyl-p-phenylenediamine electronic grade, 99% trace metals basis.

- Polyimides and Other High Temperature Polymers - Synthesis Characterization and Applications | PDF | Chemical Reactions | Solubility - Scribd.

- Synthesis and optoelectronic properties of polyimides with naphthyldiphenylamine chromophores - N

- Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Publishing.

- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter

- Redox Species of Redox Flow B

- Solvent Miscibility Table - Sigma-Aldrich.

- Redox Flow Batteries: A Literature Review Oriented to Autom

- (PDF)

- Membranes for Redox Flow Battery Applic

- 3102-87-2|this compound|BLD Pharm.

- p-Phenylenediamine - CIR Report D

- Electrochemical Properties of an All-Organic Redox Flow Battery Using 2,2,6,6-Tetramethyl-1-Piperidinyloxy and N-Methylphthalimide - ResearchG

- This compound(3102-87-2) 1 h nmr - ChemicalBook.

- Common Solvents Used in Organic Chemistry: Table of Properties 1.

- This compound - ChemicalBook.

- N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | 637-01-4 | ET04269 - Biosynth.

Sources

- 1. This compound | 3102-87-2 [chemicalbook.com]

- 2. 2,3,5,6-テトラメチル-p-フェニレンジアミン electronic grade, 99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Redox Species of Redox Flow Batteries: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 3102-87-2 [m.chemicalbook.com]

- 5. cir-safety.org [cir-safety.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Redox Flow Batteries: A Literature Review Oriented to Automatic Control | MDPI [mdpi.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. synquestlabs.com [synquestlabs.com]

- 20. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Spectral Analysis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Durenediamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetramethyl-1,4-phenylenediamine, commonly known as durenediamine, is an aromatic diamine characterized by a fully substituted benzene ring. This high degree of methylation imparts unique chemical and physical properties, making it a valuable building block in various fields. It serves as a monomer in the synthesis of high-performance polyimides and other polymers, where its rigid structure contributes to enhanced thermal stability and mechanical strength[1][2][3]. Furthermore, its derivatives are explored in materials science and electronics. Accurate and comprehensive characterization of this compound is paramount for ensuring the quality and performance of these advanced materials.

This technical guide provides an in-depth analysis of the core spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but to explain the underlying principles and experimental considerations that validate the structure and purity of the molecule.

Molecular Structure and Symmetry: The Key to Spectral Simplicity

The structure of this compound is notable for its high degree of symmetry. The molecule possesses a center of inversion, multiple mirror planes, and rotational axes. This symmetry is the primary determinant of its spectral simplicity, particularly in NMR. Due to this symmetry, the four methyl groups are chemically and magnetically equivalent. Likewise, the two amine groups are equivalent. This fundamental property means that instead of a complex spectrum with multiple signals, we anticipate a very simple and clean spectral output, which is a powerful diagnostic tool for confirming the compound's identity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For durenediamine, its symmetry greatly simplifies the spectra.

¹H NMR Analysis

In the ¹H NMR spectrum, due to the molecule's symmetry, all twelve methyl protons are equivalent, and the four amine protons are equivalent. This results in two distinct signals.

-

Methyl Protons (CH₃): A single, sharp resonance is expected for the twelve protons of the four methyl groups.

-

Amine Protons (NH₂): A single, potentially broad resonance is expected for the four protons of the two amine groups. The broadness can be attributed to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

¹³C NMR Analysis

Similarly, the ¹³C NMR spectrum is simplified by the molecular symmetry. We expect to see only three distinct signals:

-

Methyl Carbons (-CH₃): One signal representing the four equivalent methyl carbons.

-

Aromatic Carbons (C-CH₃): One signal for the four equivalent aromatic carbons bonded to the methyl groups.

-

Aromatic Carbons (C-NH₂): One signal for the two equivalent aromatic carbons bonded to the amine groups.

| ¹H NMR Data | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Protons | ~2.1 | Singlet | 12H | 4 x -CH₃ |

| ~3.3 | Singlet (broad) | 4H | 2 x -NH₂ |

| ¹³C NMR Data | Chemical Shift (δ) ppm | Assignment |

| Carbons | ~15 | -CH₃ |

| ~122 | Ar-C-CH₃ | |

| ~138 | Ar-C-NH₂ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures accuracy and reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; for this compound, DMSO-d₆ is often preferred to clearly resolve the N-H protons.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which is visualized by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Caption: A typical workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the key absorptions are associated with the amine (N-H) and aromatic (C-H, C=C) groups.

| IR Data | Frequency (cm⁻¹) | Vibrational Mode | Description |

| N-H Stretch | 3400 - 3300 | Asymmetric & Symmetric | Two sharp bands, characteristic of a primary amine. |

| C-H Stretch | 3000 - 2850 | Aliphatic (Methyl) | Absorptions from the methyl C-H bonds. |

| N-H Bend | 1650 - 1580 | Scissoring | A strong band due to the bending of the N-H bonds. |

| C=C Stretch | 1500 - 1400 | Aromatic Ring | Peaks corresponding to the benzene ring stretching. |

| C-N Stretch | 1335 - 1250 | Aromatic Amine | A strong band indicating the C-N bond. |

The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂) group, arising from the asymmetric and symmetric stretching modes.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Clean with a solvent such as isopropanol and wipe dry with a soft, lint-free tissue.

-

Record a background spectrum. This is a critical step to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding frequencies in cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure. Electron Ionization (EI) is a common technique for this type of compound.

The mass spectrum of durenediamine is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.25 g/mol ).

| Mass Spectrometry Data (EI-MS) | m/z | Relative Intensity | Assignment |

| Molecular Ion | 164 | High | [M]⁺ |

| Fragments | 163 | Moderate | [M-H]⁺ |

| 149 | Moderate | [M-CH₃]⁺ | |

| 132 | Low | [M-CH₃-NH₃]⁺ |

The molecular ion at m/z 164 is expected to be the base peak or one of the most intense peaks.[4] A common fragmentation pathway for alkylbenzenes is the loss of a methyl group (CH₃, 15 Da), leading to a fragment at m/z 149.[4] The peak at m/z 163 corresponds to the loss of a single hydrogen atom.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

The sample is vaporized under high vacuum and elevated temperature.

-

-

Ionization:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

-

Fragmentation:

-

The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions.

-

-

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

-

Integrated Spectral Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

-

MS confirms the molecular weight is 164 g/mol , consistent with the molecular formula C₁₀H₁₆N₂.

-

IR spectroscopy confirms the presence of key functional groups : the primary amine (-NH₂) and the aromatic ring.

-

NMR spectroscopy provides the detailed structural framework . The extreme simplicity of both the ¹H and ¹³C NMR spectra (two and three signals, respectively) is a powerful confirmation of the highly symmetrical substitution pattern of the durene core.

Together, these three techniques provide a comprehensive and self-validating dataset that unambiguously confirms the identity and structure of this compound. This rigorous characterization is the foundation for its reliable use in research, development, and high-performance applications.

References